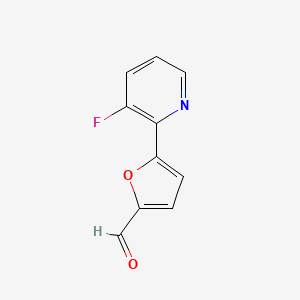
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde
Overview
Description
“5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde” is a chemical compound with the CAS Number: 1803610-02-7 . It has a molecular weight of 191.16 and its IUPAC name is 5-(3-fluoro-2-pyridinyl)-2-furaldehyde . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 191.16 .Scientific Research Applications
Antitumor Applications
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, a compound structurally related to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, has been utilized in the design of antitumor agents. Reactions of this compound with various other compounds resulted in the synthesis of new derivatives. Among these, a lead compound was identified which exhibited superior antitumor activity compared to reference drugs such as 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).
As C1 Building Blocks in Synthesis
Furan-2-carbaldehydes, including 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, have been employed as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process does not require protection of hydroxyl, carboxyl, amide, or secondary amino groups, and mechanistic studies suggest that conjugated N,O-tridentate copper complexes act as novel photoinitiators under visible light (Yu et al., 2018).
Thermodynamic Properties
The thermodynamic properties of compounds structurally similar to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde, like 5(nitrophenyl) furan-2-carbaldehyde isomers, have been studied. The temperature dependence of saturated vapor pressure of these compounds was determined, and via the Clapeyron–Clausius equation, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation were calculated. This research contributes to optimizing processes of synthesis, purification, and application of such compounds (Dibrivnyi et al., 2015).
Vibrational Spectroscopic Investigations
Vibrational spectroscopic investigations, including Infrared and FT-Raman spectra, have been conducted on compounds similar to 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde. For instance, studies on 5-(4-fluor-phenyl)-furan-2 carbaldehyde have been performed, and Density Functional Theory (DFT) calculations were conducted for two rotational isomers, providing valuable insights into the molecular structure and behavior (Iliescu et al., 2002).
properties
IUPAC Name |
5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXSYOBCLGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



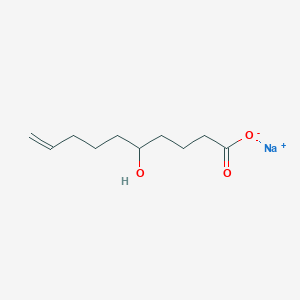
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
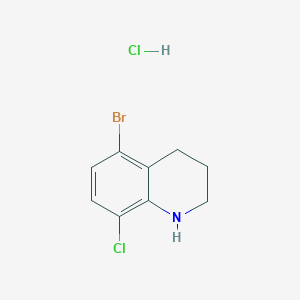
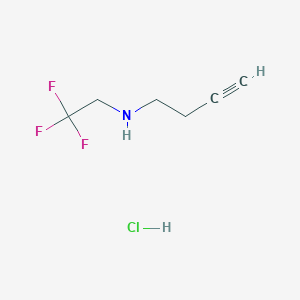
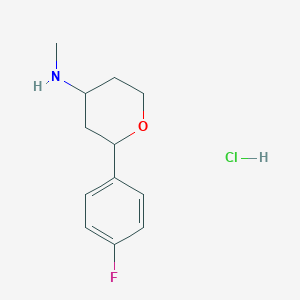
![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
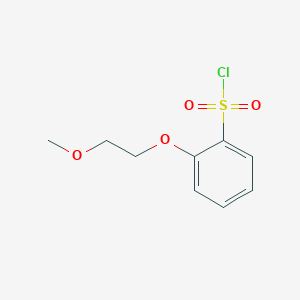
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
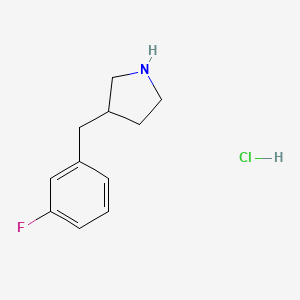
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)
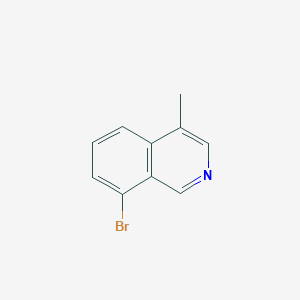
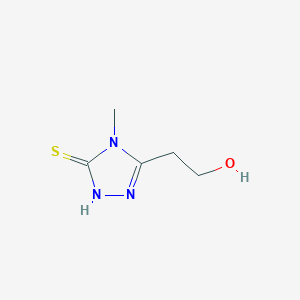
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)